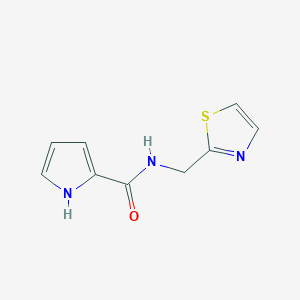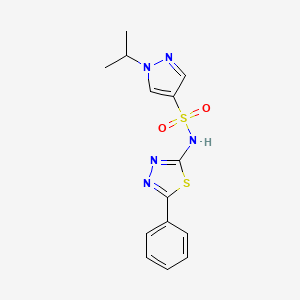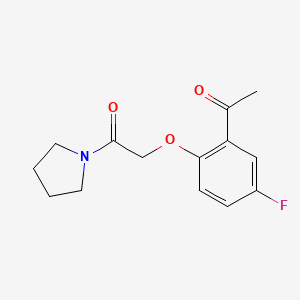
2-(2-Acetyl-4-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Acetyl-4-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one is an organic compound that features a fluorinated phenoxy group, an acetyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetyl-4-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2-acetyl-4-fluorophenol, is reacted with an appropriate halogenated ethanone under basic conditions to form the phenoxy intermediate.
Introduction of the Pyrrolidinyl Group: The phenoxy intermediate is then reacted with pyrrolidine in the presence of a suitable catalyst to introduce the pyrrolidinyl group, resulting in the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-Acetyl-4-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Acetyl-4-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Acetyl-4-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The fluorinated phenoxy group may interact with hydrophobic pockets in proteins, while the pyrrolidinyl group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Acetylphenoxy)-1-(pyrrolidin-1-yl)ethan-1-one: Lacks the fluorine atom, which may affect its reactivity and interactions.
2-(4-Fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one: Lacks the acetyl group, which may influence its chemical properties.
2-(2-Acetyl-4-fluorophenoxy)ethan-1-one: Lacks the pyrrolidinyl group, which may alter its biological activity.
Uniqueness
The presence of both the fluorinated phenoxy group and the pyrrolidinyl group in 2-(2-Acetyl-4-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
2-(2-acetyl-4-fluorophenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c1-10(17)12-8-11(15)4-5-13(12)19-9-14(18)16-6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRKGBSFTMEPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)OCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
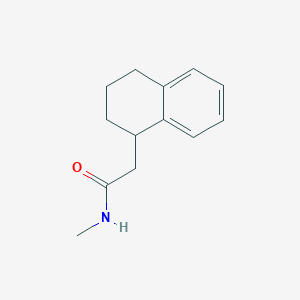
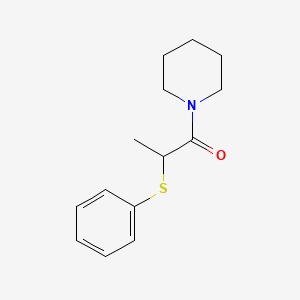
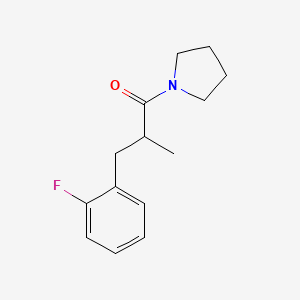
![N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanecarboxamide](/img/structure/B7607366.png)
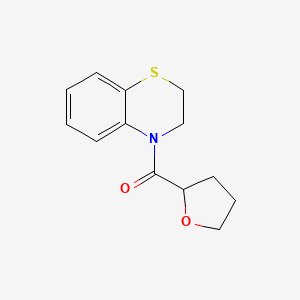
![1-[4-cyano-2-(furan-2-yl)-1,3-oxazol-5-yl]-N-[2-methyl-4-(thiomorpholin-4-ylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7607379.png)
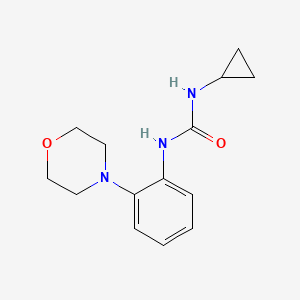
![1-[2-(3,4-Dichlorophenyl)morpholin-4-yl]ethanone](/img/structure/B7607398.png)
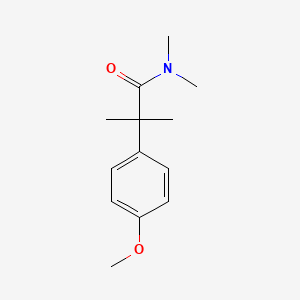

![2-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B7607412.png)
![N-[2-(3-chlorophenyl)propan-2-yl]methanesulfonamide](/img/structure/B7607414.png)
